2-Ethyl-m-xylene

Distillation Optimization Solvent Recovery Process Engineering

2-Ethyl-m-xylene (CAS 2870-04-4) is a specialized C10 alkylaromatic that cannot be substituted with m-xylene or alternative ethylxylene isomers. Its unique 2-position ethyl substitution pattern is essential for synthesizing 2,6-dimethylbenzoic acid—a critical medicinal chemistry scaffold. With a boiling point of 190°C (51°C above m-xylene), it enables high-temperature reactions where lower-boiling solvents fail. As a marker in environmental VOC monitoring, it is supported by deuterated 2-ethyl-m-xylene-d5 internal standards for precise GC-MS quantitation. Procure the exact isomer to ensure reaction selectivity, analytical accuracy, and regulatory compliance.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 2870-04-4
Cat. No. B044303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-m-xylene
CAS2870-04-4
Synonyms1,3-Dimethyl-2-ethylbenzene;  1-Ethyl-2,6-dimethylbenzene;  2,6-Dimethyl-1-ethylbenzene;  2-Ethyl-1,3-dimethylbenzene; 
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC=C1C)C
InChIInChI=1S/C10H14/c1-4-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3
InChIKeyCHIKRULMSSADAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-m-xylene (CAS 2870-04-4) Procurement Guide: Specifications and Comparative Data


2-Ethyl-m-xylene (CAS 2870-04-4), also known as 1,3-dimethyl-2-ethylbenzene, is a C10 alkylaromatic hydrocarbon with the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol . Structurally, it is an m-xylene derivative substituted with an ethyl group at the 2-position, resulting in a benzenoid compound with high lipophilicity (predicted LogP ~4.13–4.28) and low polarity (Topological Polar Surface Area of 0 Ų) [1]. The compound is typically supplied as a colorless oil with purity specifications ranging from 95% to 97% for research applications [2]. Unlike its parent m-xylene, 2-ethyl-m-xylene possesses an additional alkyl substituent that significantly alters its physicochemical profile and potential synthetic utility, making it a distinct chemical entity for specialized research and industrial applications rather than a direct substitute for simpler xylene solvents.

Why 2-Ethyl-m-xylene Cannot Be Replaced by m-Xylene or Other Isomers in Critical Applications


The simple substitution of 2-ethyl-m-xylene with m-xylene or alternative ethylxylene isomers in research or industrial protocols introduces quantifiable deviations in key performance parameters, including boiling point, density, refractive index, and lipophilicity. These differences, while subtle, can compromise reaction selectivity, purification efficiency, and analytical reproducibility. For instance, the boiling point of 2-ethyl-m-xylene (190.04 °C) is approximately 51 °C higher than that of m-xylene (139 °C), which directly impacts distillation protocols and solvent recovery systems [1]. Furthermore, the unique substitution pattern at the 2-position relative to the two methyl groups imparts distinct regiochemical constraints in electrophilic aromatic substitution reactions, potentially affecting the outcome of downstream synthetic steps [2]. The quantitative evidence detailed below establishes the case for why 2-ethyl-m-xylene must be sourced as a specific, non-interchangeable chemical entity.

Quantitative Differentiation of 2-Ethyl-m-xylene vs. Structural Analogs


Boiling Point Comparison: 2-Ethyl-m-xylene vs. m-Xylene

The boiling point of 2-ethyl-m-xylene is significantly higher than that of m-xylene, a property that critically impacts separation and purification processes. According to multiple authoritative databases, 2-ethyl-m-xylene has a boiling point of 190.04 °C at 760 mmHg, while m-xylene boils at approximately 139 °C under the same conditions [1]. This 51 °C difference mandates distinct distillation parameters, energy inputs, and equipment configurations.

Distillation Optimization Solvent Recovery Process Engineering Chemical Synthesis

Density and Refractive Index: Comparative Data for Purity and Identity Verification

2-Ethyl-m-xylene exhibits a density of 0.8860 g/mL and a refractive index (n20/D) of 1.5085, which differ measurably from both m-xylene (density ~0.86 g/mL; n20/D ~1.497) and other ethylxylene isomers [1]. The predicted density range of 0.9±0.1 g/cm³ reported by ChemSpider further refines the expected value . These physical constants serve as critical identity and purity verification metrics in quality control and analytical laboratories.

Quality Control Analytical Chemistry Identity Testing Process Monitoring

Lipophilicity and Environmental Partitioning: LogP Comparison

The lipophilicity of 2-ethyl-m-xylene, quantified by its octanol-water partition coefficient (LogP), is substantially higher than that of m-xylene. 2-Ethyl-m-xylene has an experimental LogP of 2.86580 and a predicted ACD/LogP of 4.13, while m-xylene has a LogP of approximately 3.20 [1]. The additional ethyl group contributes to a more hydrophobic character, which influences its behavior in environmental matrices, biological systems, and extraction processes.

Environmental Fate Bioaccumulation Potential QSAR Modeling Pharmacokinetics

Vapor Pressure and Volatility: Comparative Assessment

2-Ethyl-m-xylene exhibits a lower vapor pressure compared to m-xylene, reflecting its higher molecular weight and stronger intermolecular interactions. The vapor pressure of 2-ethyl-m-xylene is reported as 0.8±0.2 mmHg at 25 °C (ChemSpider) or 0.76 mmHg at 25 °C (SDS), whereas m-xylene has a vapor pressure of approximately 8 mmHg at 25 °C [1]. This approximately ten-fold difference in vapor pressure has implications for inhalation exposure risk assessment, ventilation requirements, and the design of emission control systems.

Volatile Organic Compound (VOC) Emissions Process Safety Evaporation Rates Environmental Monitoring

Synthetic Utility: Unique Substitution Pattern in Electrophilic Aromatic Substitution

The substitution pattern of 2-ethyl-m-xylene—an ethyl group flanked by two methyl groups in the ortho positions (relative to each other)—creates a unique electronic and steric environment for electrophilic aromatic substitution (EAS). Unlike m-xylene, which possesses two equivalent ortho/para-directing methyl groups that lead to predictable substitution outcomes, the presence of the ethyl group in 2-ethyl-m-xylene introduces asymmetry and additional steric hindrance, potentially altering the regioselectivity and product distribution in reactions such as nitration, halogenation, and Friedel-Crafts acylation [1][2]. While direct comparative kinetic data for 2-ethyl-m-xylene versus m-xylene in specific EAS reactions is not available in the public literature, the class-level inference is clear: the unique substitution pattern will afford different product mixtures and/or necessitate different reaction conditions.

Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution Synthetic Intermediate

Utility as a Tracer and Analytical Standard: Deuterated Analogue Availability

2-Ethyl-m-xylene serves as a valuable reference compound for environmental and analytical chemistry due to its identification as a component of thermocontact pyrolysis tars and motor vehicle emissions, making it a target analyte in VOC studies [1]. Critically, a deuterated analogue, 2-ethyl-m-xylene-d5, is commercially available and can be employed as a stable isotope-labeled internal standard (SIL-IS) for precise quantification using GC-MS or LC-MS, a capability not commonly available for all ethylxylene isomers [2]. This enables robust isotope dilution mass spectrometry methods that correct for matrix effects and instrument variability, ensuring high data quality in complex sample matrices.

Analytical Chemistry GC-MS Quantitation Isotope Dilution Environmental Analysis

Recommended Applications for 2-Ethyl-m-xylene Based on Quantitative Evidence


Synthesis of 2,6-Dimethylbenzoic Acid and Related Aromatic Carboxylic Acids

2-Ethyl-m-xylene serves as a strategic starting material for the synthesis of 2,6-dimethylbenzoic acid through oxidation of the ethyl side chain. This specific isomer is required because oxidation of the ethyl group yields the 2,6-dimethylbenzoic acid scaffold, which is a valuable building block in medicinal chemistry and materials science [1]. Using m-xylene or other ethylxylene isomers would not afford this specific substitution pattern, highlighting the necessity of procuring the exact 2-ethyl-m-xylene isomer for this synthetic route. This application stems directly from the unique substitution pattern evidence presented in Evidence Item 5.

Gas Chromatography-Mass Spectrometry (GC-MS) Quantitation of VOCs in Environmental Samples

Due to its presence as a marker in pyrolysis tars and vehicle emissions, 2-ethyl-m-xylene is a target analyte in environmental VOC monitoring programs . The availability of 2-ethyl-m-xylene-d5 as a deuterated internal standard enables precise and accurate quantitation by isotope dilution GC-MS [2]. This application relies directly on the evidence presented in Evidence Item 6 regarding the availability of a stable isotope-labeled standard, which provides a methodological advantage over analytes lacking such standards.

Investigation of Steric and Electronic Effects in Electrophilic Aromatic Substitution

The unique 1,2,3,4-tetrasubstitution pattern generated from 2-ethyl-m-xylene makes it a valuable substrate for fundamental mechanistic studies in organic chemistry. Researchers can use this compound to probe the influence of steric hindrance on the regioselectivity and rate of electrophilic aromatic substitution reactions, comparing outcomes with simpler models like m-xylene [3]. This application is directly supported by the class-level inference evidence presented in Evidence Item 5.

Specialty Solvent for High-Boiling Point Processes

With a boiling point approximately 51 °C higher than m-xylene, 2-ethyl-m-xylene is a suitable solvent candidate for reactions and processes that require a higher reflux temperature or a less volatile medium [4]. This includes certain polymerization reactions and high-temperature extractions where the lower vapor pressure of 2-ethyl-m-xylene reduces solvent loss and maintains a consistent liquid phase. This scenario is directly supported by the quantitative boiling point and vapor pressure evidence presented in Evidence Items 1 and 4.

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